![molecular formula C20H17N3O3 B6515261 14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene CAS No. 931965-35-4](/img/structure/B6515261.png)

14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

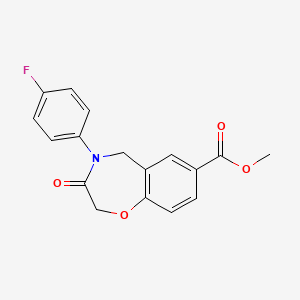

14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.

The exact mass of the compound 14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene is 347.12699141 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are used in the development of Organic Light-Emitting Diodes (OLEDs) . For instance, OLEDs fabricated with 9,10-diphenylanthracene derivatives are blue light emitters .

Organic Field-Effect Transistors (OFETs)

Anthracene derivatives have been employed as an organic semiconductor in Organic Field-Effect Transistor (OFET) devices .

Polymeric Materials

Due to their extended aromatic and conjugated π-system, anthracene derivatives possess interesting photochemical and photophysical properties, making them relevant for the development of polymeric materials .

Gelling Agents

Di-n-alkoxyanthracenes, a type of anthracene derivative, have gelling properties with diverse solvents, mainly alkanes and alcohols .

Biological Activities

Anthracene derivatives display useful biological activities . For instance, the anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .

Solar Cells

Anthracene derivatives are currently the subject of research in several areas, which investigate their use in the biological field and their application in solar cells .

Synthesis Methods

Despite some difficulties and limitations, a number of synthetic methods for preparing anthracene derivatives has been reported over the years .

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These compounds were fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy , as well as density functional theory (DFT) calculations .

Wirkmechanismus

Target of Action

It is known that anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Mode of Action

It is known that anthracene-based derivatives are synthesized by the suzuki/sonogashira cross-coupling reactions . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Anthracene derivatives possess interesting photochemical and photophysical properties , suggesting that they may interact with light-sensitive biochemical pathways.

Result of Action

Anthracene derivatives display useful biological activities . For example, some anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .

Action Environment

It is known that the properties of anthracene-based derivatives can be tailored for application under specific conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-2-24-13-5-3-12(4-6-13)19-15-11-21-16-10-18-17(25-7-8-26-18)9-14(16)20(15)23-22-19/h3-6,9-11H,2,7-8H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWBPYBKGJPJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC5=C(C=C43)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxy-phenyl)-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B6515178.png)

![N-{3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B6515187.png)

![6-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B6515193.png)

![N-{3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B6515195.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B6515202.png)

![1-(4-methylbenzenesulfonyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6515216.png)

![6-ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6515219.png)

![6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydroquinolin-4-one](/img/structure/B6515222.png)

![6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6515237.png)

![1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6515245.png)

![N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B6515252.png)

![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6515286.png)